molecular formula C18H15N3O2 B6347955 4-(2H-1,3-Benzodioxol-5-yl)-6-(3-methylphenyl)pyrimidin-2-amine CAS No. 1354933-55-3

4-(2H-1,3-Benzodioxol-5-yl)-6-(3-methylphenyl)pyrimidin-2-amine

Cat. No. B6347955
CAS RN: 1354933-55-3
M. Wt: 305.3 g/mol
InChI Key: WEQMWYVTNKOZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2H-1,3-Benzodioxol-5-yl)-6-(3-methylphenyl)pyrimidin-2-amine, or 4-BMPP, is a synthetic compound with a wide range of applications in scientific research. It is a heterocyclic compound that is used as a ligand in various chemical reactions and has been studied for its potential applications in biochemistry and physiology.

Scientific Research Applications

4-BMPP is used in a variety of scientific research applications. It is an effective ligand for transition metal complexes, and has been used in the synthesis of novel organic compounds such as organometallic compounds and polymers. It has also been used in the synthesis of pharmaceuticals and agrochemicals. In addition, 4-BMPP has been investigated for its potential applications in biochemistry and physiology.

Mechanism of Action

The mechanism of action of 4-BMPP is not well understood. However, it is believed to interact with cellular proteins and enzymes, altering their activity and resulting in changes in the biochemical and physiological environment. It is thought to act as an agonist for certain receptors, such as the serotonin 5-HT2A receptor, and as an antagonist for others, such as the GABA-A receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BMPP have been studied in a variety of organisms. In mice, it has been shown to reduce anxiety-like behaviors and to increase locomotor activity. In rats, it has been shown to reduce the release of dopamine and to increase the release of serotonin. In humans, it has been shown to reduce the symptoms of depression and to improve cognitive performance.

Advantages and Limitations for Lab Experiments

4-BMPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of solvents. In addition, it is non-toxic and has low bioavailability, meaning it is unlikely to cause adverse effects in humans. However, there are some limitations to its use in laboratory experiments. For example, it has low solubility in water and is not very soluble in organic solvents, making it difficult to use in aqueous solutions.

Future Directions

The potential future directions for 4-BMPP are numerous. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. It could also be used in the synthesis of novel drugs and agrochemicals. In addition, its use as a ligand in transition metal complexes could be explored further. Finally, its potential applications in biochemistry and physiology could be investigated in greater detail.

Synthesis Methods

4-BMPP can be synthesized using a variety of methods. The most common method is the condensation reaction between 2-amino-5-methylpyrimidine and benzodioxole. This reaction is typically conducted in the presence of an acid catalyst, such as hydrochloric acid. The reaction is exothermic and proceeds at room temperature, yielding 4-BMPP as a white solid. Other methods of synthesis, such as the reaction of 3-methylphenyl isocyanate with 2-amino-5-methylpyrimidine, have also been reported.

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6-(3-methylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-11-3-2-4-12(7-11)14-9-15(21-18(19)20-14)13-5-6-16-17(8-13)23-10-22-16/h2-9H,10H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQMWYVTNKOZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2H-1,3-Benzodioxol-5-yl)-6-(3-methylphenyl)pyrimidin-2-amine

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